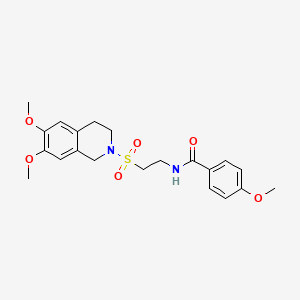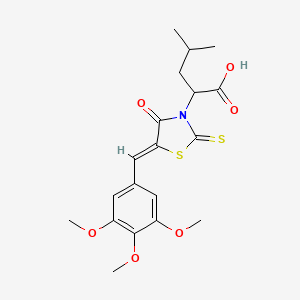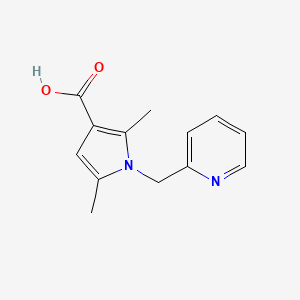![molecular formula C21H26N4O B2943562 N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide CAS No. 1394799-45-1](/img/structure/B2943562.png)
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a butyl group, which is a four-carbon alkyl radical or substituent group .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the pyrazole ring in the molecule can potentially undergo electrophilic substitution reactions .科学的研究の応用
Cooperative Molecular Dimers and Hydrogen Bonding
Pyrazole derivatives, including those with tert-butyl groups, have been shown to form cooperative molecular dimers through hydrogen bonding, a fundamental interaction in molecular recognition, self-assembly processes, and the design of supramolecular architectures. These interactions are critical for understanding the physical properties of materials and designing new molecular systems with specific functionalities (Chun-yang Zheng, Dun-jia Wang, & Ling Fan, 2010).
Asymmetric Synthesis and Catalysis
Compounds with pyrazole cores are employed in asymmetric synthesis, serving as ligands or substrates in catalytic reactions to produce enantioselective products. This is crucial for the development of pharmaceuticals and chemicals with high purity and specific configurations. For example, acrylamides derived from pyrazoles have been used in asymmetric [3+2] cycloaddition reactions to afford cyclopentenes with moderate enantioselectivities (Xiaoyu Han, Suxi Wang, F. Zhong, & Yixin Lu, 2011).
Multigram Synthesis and Fluorination
The synthesis of pyrazole derivatives on a multigram scale demonstrates their potential for large-scale applications. Fluorination of pyrazole compounds enhances their physical and chemical properties, making them suitable for use in materials science, medicinal chemistry, and as intermediates in organic synthesis (Rustam T. Iminov et al., 2015).
Electrophilic Substitutions and Radical Reactions
Pyrazole derivatives exhibit versatility in chemical reactions, including electrophilic substitutions and radical reactions. This makes them valuable building blocks in synthetic organic chemistry for the modification of aromatic compounds and the construction of complex molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).
Antimicrobial and Antitumor Activities
The biological activities of pyrazole derivatives, such as their antimicrobial and antitumor properties, highlight their potential in the development of new therapeutic agents. Synthesis of new pyrazole compounds and evaluation of their biological activities contribute to the discovery of novel drugs with improved efficacy and safety profiles (E. Sharshira & N. M. Hamada, 2012).
作用機序
Target of action
Some pyrazole derivatives have been found to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .
Mode of action
These compounds interact with their targets, inhibiting the production of certain inflammatory mediators .
Biochemical pathways
The inhibition of these mediators can affect various biochemical pathways involved in inflammation .
Result of action
The result of this interaction is a decrease in inflammation, as evidenced by the reduced production of inflammatory mediators .
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-(1-tert-butylpyrazol-4-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-6-15(2)17-7-9-19(10-8-17)24-20(26)18(12-22)11-16-13-23-25(14-16)21(3,4)5/h7-11,13-15H,6H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKLHFVEXJEGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,6-difluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2943487.png)

![4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943492.png)
![Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2943493.png)


![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)
![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)
![[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2943500.png)